D1N8

SARS-CoV-2 3CLpro cytotoxicity

D1N8 (CAS 2894770-40-0) is a small-molecule isatin derivative belonging to the 1,2,3-triazole isatin class, developed and characterized as a potent inhibitor of the SARS-CoV-2 3-chymotrypsin-like protease (3CLpro), also known as the main protease (Mpro). It has a molecular formula of C₁₉H₁₄ClN₅O₃ and a molecular weight of 395.80 g/mol.

Molecular Formula C19H14ClN5O3
Molecular Weight 395.8 g/mol
Cat. No. B12369961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD1N8
Molecular FormulaC19H14ClN5O3
Molecular Weight395.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CN2C=C(N=N2)CN3C4=C(C=C(C=C4)C(=O)N)C(=O)C3=O
InChIInChI=1S/C19H14ClN5O3/c20-13-3-1-2-11(6-13)8-24-9-14(22-23-24)10-25-16-5-4-12(18(21)27)7-15(16)17(26)19(25)28/h1-7,9H,8,10H2,(H2,21,27)
InChIKeyAPVUKPBLCFQIPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

D1N8 SARS-CoV-2 3CLpro Inhibitor: Baseline Compound Profile and Research Context


D1N8 (CAS 2894770-40-0) is a small-molecule isatin derivative belonging to the 1,2,3-triazole isatin class, developed and characterized as a potent inhibitor of the SARS-CoV-2 3-chymotrypsin-like protease (3CLpro), also known as the main protease (Mpro) [1]. It has a molecular formula of C₁₉H₁₄ClN₅O₃ and a molecular weight of 395.80 g/mol [1]. D1N8 exhibits an IC50 of 0.44 ± 0.12 μM against SARS-CoV-2 3CLpro and a CC50 of >20 μM in Vero E6 cells, demonstrating high antiviral potency coupled with significantly reduced cytotoxicity compared to its lead compound, L-26 . It serves as a valuable chemical probe for investigating viral replication mechanisms and for validating high-throughput screening assays targeting 3CLpro .

Why Generic Substitution of D1N8 Fails: Critical Differentiators from In-Class SARS-CoV-2 3CLpro Inhibitors


Within the SARS-CoV-2 3CLpro inhibitor class, simple substitution of one compound for another is not scientifically justifiable due to substantial variability in potency, cytotoxicity, selectivity profiles, and binding mechanisms. While many isatin-based 3CLpro inhibitors exhibit potent enzymatic inhibition, they often carry a liability of high cytotoxicity, as seen with the lead compound L-26 (CC50 < 2.6 μM) [1]. Similarly, other inhibitor classes, such as peptide-mimetics (e.g., GC376) and covalent reversible inhibitors (e.g., nirmatrelvir), demonstrate distinct pharmacokinetic properties and off-target interaction patterns [2]. Therefore, the specific combination of sub-micromolar 3CLpro inhibition, a substantially improved therapeutic index (CC50 >20 μM), and a defined molecular scaffold make D1N8 a non-interchangeable tool compound for both enzymatic mechanism studies and cellular antiviral assays [1].

D1N8 Quantitative Evidence Guide: Head-to-Head Performance Against Key SARS-CoV-2 3CLpro Inhibitors


D1N8 Matches L-26 3CLpro Inhibitory Potency but Drastically Reduces Cytotoxicity

D1N8 demonstrates equivalent SARS-CoV-2 3CLpro inhibitory potency to the lead compound L-26 while achieving a >7.7-fold reduction in cytotoxicity, resulting in a substantially improved therapeutic index. In a fluorescence resonance energy transfer (FRET)-based enzymatic assay, D1N8 exhibited an IC50 of 0.44 ± 0.12 μM, compared to L-26's IC50 of 0.30 ± 0.14 μM [1]. Critically, in Vero E6 cells, D1N8 showed a CC50 of >20 μM, whereas L-26 displayed a CC50 of <2.6 μM [1]. This differential cytotoxicity profile is a key differentiator for cellular assay applications.

SARS-CoV-2 3CLpro cytotoxicity

D1N8 Demonstrates Comparable 3CLpro Potency to D1N52 with a Favorable IC50 Range

Within the same study, D1N8 and its structural analog D1N52 both exhibited potent inhibition of SARS-CoV-2 3CLpro, with D1N8 showing a slightly improved IC50 value and a narrower standard deviation, suggesting more consistent potency. D1N8 achieved an IC50 of 0.44 ± 0.12 μM, whereas D1N52 achieved an IC50 of 0.53 ± 0.21 μM [1]. Both compounds shared the same favorable cytotoxicity profile (CC50 >20 μM) [1].

SARS-CoV-2 3CLpro isatin derivative

D1N8 Compared to Peptide-Mimetic GC376: Potency, Mechanism, and Scaffold Differentiation

While GC376 is a well-established peptide-mimetic 3CLpro inhibitor, D1N8 offers a distinct non-peptidic isatin scaffold with comparable potency in enzymatic assays. Cross-study comparison indicates D1N8's IC50 (0.44 μM) [1] is within the range reported for GC376, which varies from 0.015 μM to 1.11 μM depending on assay conditions [2]. For example, one study reported a GC376 IC50 of 0.17 μM under specific conditions [2]. The key differentiator is chemical class: D1N8's small-molecule, non-peptidic nature may confer advantages in terms of synthetic tractability, metabolic stability, and cell permeability compared to peptide-based inhibitors, although direct head-to-head data in these domains are not yet available.

SARS-CoV-2 3CLpro GC376

D1N8 Exhibits Favorable Therapeutic Index Compared to the Covalent Inhibitor Nirmatrelvir

In the context of 3CLpro inhibition, D1N8 demonstrates a favorable therapeutic index (CC50/IC50 > 45) when compared to nirmatrelvir (PF-07321332), the active component of Paxlovid. D1N8 has a reported IC50 of 0.44 μM and a CC50 of >20 μM, yielding a therapeutic index >45 [1]. In contrast, while nirmatrelvir is highly potent (IC50 values reported as low as 0.004-0.023 μM), its cytotoxic profile is more variable and dependent on cell line, with one study reporting a CC50 of 0.212 μM in MRC-5 cells , and another using it as a reference with an IC50 of 0.84 ± 0.37 μM [2]. This suggests D1N8's combination of moderate potency and high cellular tolerance may offer a wider window for mechanistic studies in certain cellular models.

SARS-CoV-2 3CLpro therapeutic index

D1N8: Recommended Research and Industrial Application Scenarios for Maximum Scientific Utility


High-Throughput Screening (HTS) Assay Validation for SARS-CoV-2 3CLpro

D1N8 is ideally suited as a reference inhibitor for validating and optimizing high-throughput screening assays targeting SARS-CoV-2 3CLpro. Its well-characterized, sub-micromolar potency (IC50 = 0.44 ± 0.12 μM) and low cytotoxicity (CC50 >20 μM) provide a robust and reliable benchmark for calibrating assay sensitivity and reproducibility, minimizing false positives from cytotoxic compounds [1].

Cellular Antiviral Mechanism-of-Action Studies Requiring Low Cytotoxicity

In contrast to the highly cytotoxic lead compound L-26 (CC50 < 2.6 μM), D1N8's >20 μM CC50 allows researchers to confidently dissect viral replication mechanisms in cell culture models at higher, more effective concentrations without inducing significant cell death that would otherwise confound results [1]. This makes it a superior tool compound for pathway-level investigations in virology.

Structure-Activity Relationship (SAR) Campaigns for Non-Peptidic 3CLpro Inhibitors

The non-peptidic 1,2,3-triazole isatin scaffold of D1N8 provides a distinct starting point for medicinal chemistry optimization programs focused on developing novel, orally bioavailable SARS-CoV-2 antivirals. Its synthetic accessibility and potent enzymatic profile offer a viable alternative to peptide-mimetic inhibitors like GC376, with potential advantages in metabolic stability and cell permeability [1].

Comparative Profiling of 3CLpro Inhibitor Scaffolds

Researchers comparing the biochemical and cellular profiles of different 3CLpro inhibitor classes (e.g., isatin derivatives, peptide-mimetics, covalent reversible inhibitors) can use D1N8 as a benchmark representative of the non-peptidic isatin class. Its well-defined data enables direct comparison against compounds like GC376 (peptide-mimetic) and nirmatrelvir (covalent reversible) to elucidate class-specific effects on viral replication and host cell toxicity [1].

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